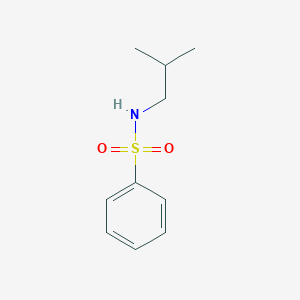

N-(2-Methylpropyl)benzolsulfonamid

Übersicht

Beschreibung

“N-(2-methylpropyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The general formula for this compound is C7H9NO2S .

Synthesis Analysis

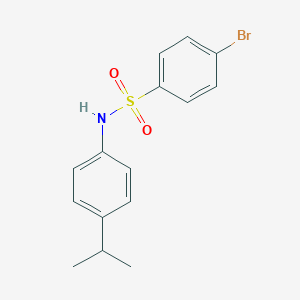

The synthesis of benzenesulfonamide derivatives, which “N-(2-methylpropyl)benzenesulfonamide” is a part of, has been studied extensively. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and their carbonic anhydrase IX inhibitory effect was evaluated . Another study described the synthesis of benzenesulfonamide analogs by the Schiff base condensation .

Molecular Structure Analysis

The molecular structure of “N-(2-methylpropyl)benzenesulfonamide” can be represented by the formula C7H9NO2S . The average mass of the molecule is 171.217 Da and the monoisotopic mass is 171.035400 Da .

Chemical Reactions Analysis

Benzenesulfonamides, including “N-(2-methylpropyl)benzenesulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

N-Isobutylbenzolsulfonamid: Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen können die Carboanhydrase IX (CA IX) hemmen, die in vielen soliden Tumoren überexprimiert wird . Die selektive Hemmung von CA IX ist eine vielversprechende Strategie für die Entwicklung neuer antiproliferativer Mittel. So haben beispielsweise bestimmte Derivate signifikante Hemmwirkungen gegen Brustkrebszelllinien gezeigt, mit hoher Selektivität im Vergleich zu normalen Zelllinien .

Antimikrobielle Eigenschaften

Die antimikrobiellen Eigenschaften von Benzolsulfonamid-Derivaten machen sie wertvoll für die Entwicklung neuer Medikamente. Es wurde gezeigt, dass sie gegen eine Reihe mikrobieller Krankheitserreger aktiv sind. Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz, wo dringend neue therapeutische Optionen benötigt werden .

Enzyminhibition

Benzolsulfonamidverbindungen, einschließlich N-Isobutylbenzolsulfonamid, können als Enzyminhibitoren wirken. Ihre Fähigkeit, Enzyme wie Carboanhydrasen zu hemmen, spielt eine entscheidende Rolle bei der Behandlung von Erkrankungen wie Glaukom, Ödemen und bestimmten neurologischen Erkrankungen .

Synthetische organische Chemie

In der synthetischen organischen Chemie werden N-Isobutylbenzolsulfonamid-Derivate als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet. Sie können beispielsweise an Ringöffnungsreaktionen von Aziridinen beteiligt sein, die zur Bildung verschiedener organischer Verbindungen mit potentiellen pharmakologischen Aktivitäten führen .

Arzneimittelentwicklung

Die strukturelle Vielseitigkeit von Benzolsulfonamid ermöglicht die Entwicklung und Entwicklung einer Vielzahl von Medikamenten. Durch Modifizieren des Benzolsulfonamid-Gerüsts können Forscher Verbindungen mit gezielten pharmakologischen Eigenschaften für die Behandlung verschiedener Krankheiten herstellen .

Anwendungen in der grünen Chemie

Benzolsulfonamid-Derivate sind auch in der grünen Chemie relevant. Sie können mit umweltfreundlichen Methoden synthetisiert werden, wie z. B. magnetisch abtrennbaren Graphen-basierten Nanohybriden, die Vorteile wie kürzere Reaktionszeiten, lösungsmittelfreie Bedingungen und Wiederverwendbarkeit des Katalysators bieten .

Wirkmechanismus

Target of Action

N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide, is a type of benzenesulfonamide . The primary targets of benzenesulfonamides are carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

Benzenesulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site of the enzyme . This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrases by benzenesulfonamides affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, fluid balance, and electrolyte transport . Therefore, their inhibition can disrupt these processes .

Pharmacokinetics

Benzenesulfonamides are generally known to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for N-(2-methylpropyl)benzenesulfonamide .

Result of Action

The inhibition of carbonic anhydrases by N-(2-methylpropyl)benzenesulfonamide can lead to a variety of cellular effects. For instance, it can disrupt pH regulation and ion transport, potentially affecting cell growth and proliferation .

Action Environment

The action of N-(2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s stability and efficacy .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(2-methylpropyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported that benzenesulfonamide derivatives can inhibit the activity of carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The inhibition of CA IX by N-(2-methylpropyl)benzenesulfonamide could potentially disrupt the metabolic processes of tumor cells, leading to their death .

Cellular Effects

In terms of cellular effects, N-(2-methylpropyl)benzenesulfonamide has been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has been observed to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of action of N-(2-methylpropyl)benzenesulfonamide involves its interaction with the active sites of enzymes such as CA IX . By binding to these enzymes, N-(2-methylpropyl)benzenesulfonamide can inhibit their activity, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed that certain benzenesulfonamide derivatives exhibit significant inhibitory effects against cancer cell lines over a period of time .

Metabolic Pathways

It is known that benzenesulfonamides can interact with enzymes involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells via various mechanisms .

Subcellular Localization

It is likely that its localization within the cell is influenced by its interactions with various biomolecules .

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTYMJYAOZHUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

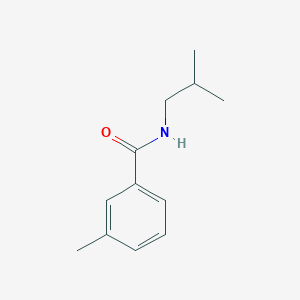

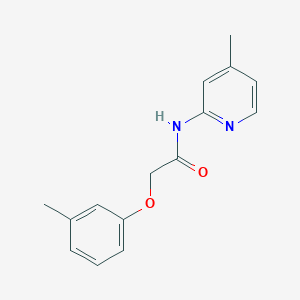

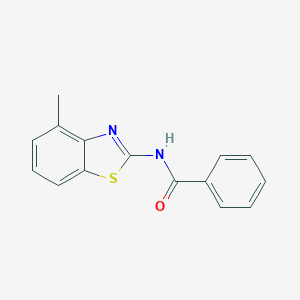

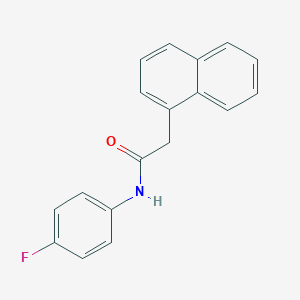

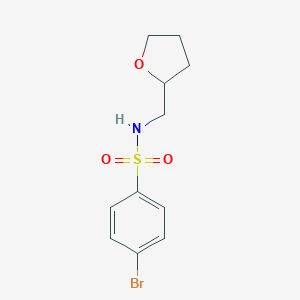

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)